molecular formula C10H14N5NaO11P2 B11927000 Guanosine 5'-diphosphate sodium salt CAS No. 43139-22-6

Guanosine 5'-diphosphate sodium salt

Cat. No.: B11927000
CAS No.: 43139-22-6
M. Wt: 465.18 g/mol
InChI Key: AGZYQLYGEWDYOF-GWTDSMLYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Guanosine 5’-diphosphate sodium salt is a nucleotide derivative of guanine. It plays a crucial role in various cellular processes, including cell signaling and energy transfer. This compound is involved in the regulation of G-protein coupled receptors and guanine nucleotide exchange factors, making it essential for numerous biochemical pathways .

Preparation Methods

Synthetic Routes and Reaction Conditions: Guanosine 5’-diphosphate sodium salt can be synthesized through enzymatic phosphorylation of guanosine 5’-monophosphate. The reaction involves the use of specific kinases that facilitate the addition of phosphate groups to the guanosine molecule .

Industrial Production Methods: Industrial production of guanosine 5’-diphosphate sodium salt typically involves microbial fermentation using genetically engineered strains of bacteria or yeast. These microorganisms are optimized to produce high yields of the compound, which is then purified through ion exchange chromatography .

Chemical Reactions Analysis

Types of Reactions: Guanosine 5’-diphosphate sodium salt undergoes various chemical reactions, including:

    Oxidation: This reaction involves the loss of electrons from the compound, often facilitated by oxidizing agents.

    Reduction: The gain of electrons, typically involving reducing agents.

    Substitution: Replacement of one functional group with another, often using specific reagents.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield guanosine 5’-triphosphate, while reduction could produce guanosine 5’-monophosphate .

Scientific Research Applications

Guanosine 5’-diphosphate sodium salt is widely used in scientific research due to its involvement in critical cellular processes. Some of its applications include:

Mechanism of Action

Guanosine 5’-diphosphate sodium salt exerts its effects by interacting with specific molecular targets, including GTPases and G-protein coupled receptors. The compound binds to these proteins, facilitating the exchange of guanosine diphosphate for guanosine triphosphate, which activates downstream signaling pathways. This mechanism is crucial for various cellular functions, such as cell division, growth, and differentiation .

Comparison with Similar Compounds

  • Guanosine 5’-triphosphate sodium salt
  • Guanosine 5’-monophosphate disodium salt
  • Adenosine 5’-diphosphate sodium salt
  • Inosine 5’-diphosphate sodium salt

Comparison: Guanosine 5’-diphosphate sodium salt is unique due to its specific role in G-protein coupled receptor signaling and guanine nucleotide exchange. While similar compounds like guanosine 5’-triphosphate sodium salt and adenosine 5’-diphosphate sodium salt also participate in cellular processes, guanosine 5’-diphosphate sodium salt is particularly important for its regulatory functions in GTPase activity and cell signaling .

Properties

CAS No.

43139-22-6

Molecular Formula

C10H14N5NaO11P2

Molecular Weight

465.18 g/mol

IUPAC Name

sodium;[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] hydrogen phosphate

InChI

InChI=1S/C10H15N5O11P2.Na/c11-10-13-7-4(8(18)14-10)12-2-15(7)9-6(17)5(16)3(25-9)1-24-28(22,23)26-27(19,20)21;/h2-3,5-6,9,16-17H,1H2,(H,22,23)(H2,19,20,21)(H3,11,13,14,18);/q;+1/p-1/t3-,5-,6-,9-;/m1./s1

InChI Key

AGZYQLYGEWDYOF-GWTDSMLYSA-M

Isomeric SMILES

C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)[O-])O)O)N=C(NC2=O)N.[Na+]

Canonical SMILES

C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)OP(=O)(O)[O-])O)O)N=C(NC2=O)N.[Na+]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.